2-BUTYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE
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Overview
Description
2-BUTYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE is a chemical compound belonging to the class of isoindole derivatives. Isoindoles are a significant heterocyclic system in natural products and drugs, playing a crucial role in cell biology and various biological activities . This compound is characterized by its unique structure, which includes a butyl group attached to an octahydro-isoindole trione core.
Preparation Methods
The synthesis of 2-BUTYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE can be achieved through various synthetic routes. One common method involves the condensation of benzyl azides with α-aryldiazoesters, catalyzed by rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of intermediate imino esters . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-BUTYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include methanesulfonic acid under reflux in methanol for Fischer indole synthesis . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-BUTYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is explored for its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-BUTYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE involves its interaction with specific molecular targets and pathways. Isoindole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-BUTYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE can be compared with other similar compounds, such as:
2-BENZYL-OCTAHYDRO-1H-ISOINDOLE-1,3,5-TRIONE: This compound has a benzyl group instead of a butyl group, leading to different chemical and biological properties.
1H-ISOINDOLE-1,3(2H)-DIONE, 2-(2-HYDROXYETHYL)-: This compound has a hydroxyethyl group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure and the resulting properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
2-butyl-4,6,7,7a-tetrahydro-3aH-isoindole-1,3,5-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-3-6-13-11(15)9-5-4-8(14)7-10(9)12(13)16/h9-10H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJPGYDKHGVVPDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2CCC(=O)CC2C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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